Biochemical Potency Comparison: NVP-BEZ235 vs. Buparlisib (BKM120) for PI3Kα
In cell-free biochemical assays, NVP-BEZ235 inhibits p110α (PI3Kα) with an IC₅₀ of 4 nM, which is 13-fold more potent than the pan-class I PI3K-selective inhibitor Buparlisib (BKM120), which exhibits an IC₅₀ of 52 nM for the same isoform [1]. Critically, NVP-BEZ235 also inhibits mTOR (p70S6K, IC₅₀ = 6 nM), whereas Buparlisib shows reduced potency against mTOR and does not target this kinase as a primary mechanism .
| Evidence Dimension | p110α (PI3Kα) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM |
| Comparator Or Baseline | Buparlisib (BKM120): IC₅₀ = 52 nM |
| Quantified Difference | NVP-BEZ235 is 13-fold more potent (52 nM / 4 nM = 13x) |
| Conditions | Cell-free biochemical assay |
Why This Matters
This >10-fold difference in PI3Kα potency, combined with the presence versus absence of mTOR inhibitory activity, means that NVP-BEZ235 and Buparlisib are not functionally interchangeable; selection should be guided by whether the experimental model requires dual PI3K/mTOR blockade or PI3K-selective inhibition.
- [1] Selleck Chemicals. Dactolisib (BEZ235) Datasheet. Catalog No. S1009. Accessed 2026. View Source
